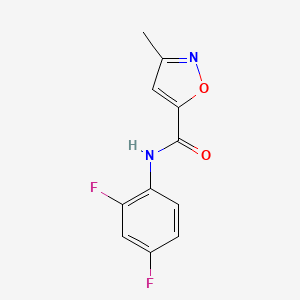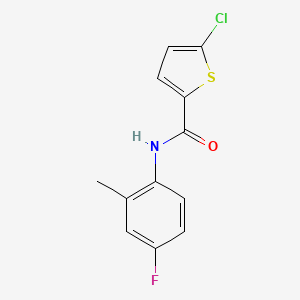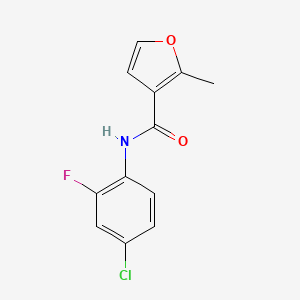![molecular formula C15H16N2O4S B5850325 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol, also known as MTA, is a synthetic compound that has been widely used in scientific research. MTA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.4 g/mol.
作用機序
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol inhibits PRMTs by binding to the active site of the enzyme and preventing the transfer of the methyl group from SAM to the arginine residue. This results in the inhibition of arginine methylation, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit cell growth and induce apoptosis in cancer cells. Additionally, 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol has been shown to regulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
実験室実験の利点と制限
One of the advantages of using 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol in lab experiments is its high potency as a PRMT inhibitor. This allows for the use of lower concentrations of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol, which can reduce the potential for off-target effects. However, one limitation of using 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
将来の方向性
There are several future directions for the use of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol in scientific research. One area of interest is the development of more potent and selective PRMT inhibitors based on the structure of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol. Additionally, 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol could be used in combination with other inhibitors to target multiple pathways involved in cancer progression. Finally, the use of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol in animal models could provide insight into its potential as a therapeutic agent for cancer treatment.
合成法
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol is synthesized through a multi-step process that involves the reaction of 4-nitro-2-methoxyphenol with 4-(methylthio)benzaldehyde in the presence of a base. The resulting intermediate is then treated with formaldehyde and ammonium acetate to produce 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol. The synthesis of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol has been optimized to produce high yields and purity, making it a useful compound for scientific research.
科学的研究の応用
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol has been used extensively in scientific research as a tool to study the function of protein arginine methyltransferases (PRMTs). PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen of arginine residues in proteins. 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol is a potent inhibitor of PRMTs and has been used to study their role in various biological processes such as gene expression, RNA processing, and signal transduction.
特性
IUPAC Name |
2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-8-10(7-13(15(14)18)17(19)20)9-16-11-3-5-12(22-2)6-4-11/h3-8,16,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGZEGDDMVMQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5453826 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)

![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)


![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)

![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)
![N-[2-oxo-2-{2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5850346.png)
![4-amino-N'-[3-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5850353.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5850358.png)